molecular formula C6H12O2 B3051487 6-Hydroxyhexanal CAS No. 34067-76-0

6-Hydroxyhexanal

Cat. No.: B3051487
CAS No.: 34067-76-0
M. Wt: 116.16 g/mol
InChI Key: FPFTWHJPEMPAGE-UHFFFAOYSA-N
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Description

6-Hydroxyhexanal is an organic compound with the molecular formula C6H12O2. It is a hydroxy aldehyde, characterized by the presence of both a hydroxyl group (-OH) and an aldehyde group (-CHO) on a six-carbon chain. This compound is of interest in various chemical and industrial applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxyhexanal can be synthesized through the oxidation of 1,6-hexanediol. This process typically involves the use of gold-based catalysts in an aqueous phase under base-free conditions . The reaction conditions include temperatures around 110°C and the presence of molecular oxygen or other oxidizing agents.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of supported gold colloidal nanoparticles. These nanoparticles are prepared in the presence of stabilizing polymers such as polyvinyl alcohol or polyvinylpyrrolidone. The oxidation process is carried out in liquid phase, ensuring high selectivity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyhexanal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form 6-hydroxyhexanoic acid or other carboxylic acids.

    Reduction: The aldehyde group can be reduced to form 6-hydroxyhexanol.

    Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products

    Oxidation: 6-Hydroxyhexanoic acid, adipic acid.

    Reduction: 6-Hydroxyhexanol.

    Substitution: Various halogenated derivatives.

Scientific Research Applications

6-Hydroxyhexanal has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxyhexanoic acid
  • 6-Hydroxyhexanol
  • 5-Hydroxymethylfurfural
  • Adipic acid

Uniqueness

6-Hydroxyhexanal is unique due to its dual functional groups, which provide versatility in chemical reactions. Compared to similar compounds like 6-Hydroxyhexanoic acid and 6-Hydroxyhexanol, it offers a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

6-hydroxyhexanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6-8/h5,8H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFTWHJPEMPAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187665
Record name Hexanal, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34067-76-0
Record name Hexanal, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034067760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanal, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-hydroxyhexanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxyhexanal
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6-Hydroxyhexanal
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6-Hydroxyhexanal
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6-Hydroxyhexanal
Customer
Q & A

Q1: What is the significance of 6-hydroxyhexanal in the context of bio-based adipic acid production?

A1: this compound (ALD) is a key intermediate in the multi-step oxidation of 1,6-hexanediol (HDO) to adipic acid (AA). [] HDO, derived from renewable resources like lignocellulosic biomass, can be catalytically converted to AA via a pathway involving sequential oxidation steps. [] In this pathway, this compound represents a crucial stage as it undergoes further oxidation to 6-hydroxyhexanoic acid, then to 6-oxohexanoic acid, and finally to the desired product, adipic acid. [] This process offers a promising alternative to the traditional petroleum-based synthesis of adipic acid, a vital monomer in the production of nylon 6,6 and polyurethanes. []

Q2: Are there any alternative routes to produce 1,6-hexanediol, the precursor to this compound, from renewable sources?

A2: Yes, besides being derived from lignocellulosic biomass, research highlights the synthesis of 1,6-hexanediol from other renewable starting materials. For instance, 5-hydroxymethylfurfural (HMF) can be converted to 1,6-hexanediol. [] Additionally, tetrahydropyran-2-methanol (THP2M) presents another renewable building block that can be transformed into 1,6-hexanediol through a three-step process involving dehydration, hydration, and hydrogenation reactions. [] These alternative routes highlight the versatility in obtaining 1,6-hexanediol from renewable sources, further supporting the development of sustainable pathways to this compound and ultimately, bio-based adipic acid.

Q3: What catalytic systems have shown promise in the oxidation of 1,6-hexanediol to adipic acid via this compound?

A3: Research indicates that bimetallic catalysts, specifically Au-Pt and Au-Pd supported on zirconia (ZrO2), exhibit excellent catalytic activity for the oxidation of 1,6-hexanediol to adipic acid in water, without requiring the addition of a base. [] These catalysts promote the sequential oxidation of 1,6-hexanediol through the intermediate this compound to ultimately yield adipic acid. [] The performance of these bimetallic catalysts is significantly superior to their monometallic counterparts (Pt/ZrO2, Au/ZrO2, Pd/ZrO2) in this reaction. [] Furthermore, optimizing the composition of these catalysts by adjusting the Au/Pt or Au/Pd molar ratio to approximately 1 has been shown to maximize the yield of adipic acid. []

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